molecular formula C₂₈H₃₄BrNO₂ B015719 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride CAS No. 66170-21-6

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Cat. No.: B015719
CAS No.: 66170-21-6
M. Wt: 452 g/mol
InChI Key: RZBXEKFTYNJEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride is a complex synthetic organic compound offered as a high-purity reagent for research and development purposes. The structural features of this molecule, including a tertiary amino group and a methoxyphenyl moiety, suggest potential for investigation in various pharmacological and chemical domains. Compounds with similar structures, such as certain isoquinoline alkaloids, are known to be studied for their cardiovascular effects, including antiarrhythmic properties, often mediated through the modulation of ion channels like voltage-gated Na+ channels in cardiac tissue . The presence of the benzyl (phenylmethyl) groups may influence the compound's lipophilicity and interaction with biological membranes or receptors. Researchers may explore its application as a key intermediate in synthetic organic chemistry for the construction of more complex molecular architectures, or as a candidate for high-throughput screening in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXEKFTYNJEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984654
Record name 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66170-21-6
Record name E445
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup

  • Grignard Reagent Preparation :

    • 3-Bromoanisole reacts with magnesium in tetrahydrofuran (THF) at 50–100°C to form the 3-methoxyphenylmagnesium bromide.

    • Lithium chloride (0.75 equivalents relative to 3-bromoanisole) and 1,2-dimethoxyethane (20–120 vol%) are added to enhance reagent stability and stereoselectivity.

  • Ketone Substrate :

    • 2-((Bis(phenylmethyl)amino)methyl)cyclohexanone (prepared via Mannich reaction; see Section 2) is dissolved in THF and added dropwise to the Grignard solution at 15–35°C.

Stereoselective Outcomes

The trans:cis isomer ratio is optimized to >4:1 using lithium salts and polar solvents. The trans isomer (desired product) predominates due to chelation control during nucleophilic addition.

Table 1: Grignard Reaction Optimization

ConditionTrans:Cis RatioYield (%)
Without LiCl1.5:162
With LiCl + dimethoxyethane4.2:188

Mannich Base Synthesis of 2-((Bis(phenylmethyl)amino)methyl)cyclohexanone

The aminomethyl side chain is introduced via a Mannich reaction, substituting dimethylamine with dibenzylamine.

Protocol

  • Reactants :

    • Cyclohexanone, dibenzylamine, and formaldehyde (37% aqueous) are refluxed in ethanol at 80°C for 6–8 hours.

  • Work-Up :

    • The mixture is neutralized with HCl, extracted with dichloromethane, and purified via vacuum distillation to yield the Mannich base as a yellow oil.

Key Parameters :

  • Molar Ratio : Cyclohexanone:dibenzylamine:formaldehyde = 1:1.2:1.5

  • Yield : 74–82%.

Stereoselective Hydroxylation and Isolation

Post-Grignard reaction, the crude product is hydrolyzed and isolated:

  • Quenching :

    • The reaction mixture is poured into cooled aqueous ammonium chloride, and the organic layer is separated.

  • Acidification :

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, which is recrystallized from dioxane/water (1:3 v/v).

Table 2: Recrystallization Efficiency

Solvent SystemPurity (%)Recovery (%)
Dioxane/water99.178
Ethanol/water97.365

Critical Analysis of Methodologies

Grignard vs. Alternative Approaches

  • Advantages : High stereocontrol (>80% trans isomer) and scalability (demonstrated at 90 L scale).

  • Limitations : Requires strict anhydrous conditions and specialized lithium additives.

Salt Formation Challenges

  • Hydrochloride salt formation risks partial epimerization if pH >5.0 during acidification. Maintaining pH 3.0–4.0 mitigates this.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are proposed to enhance Grignard reagent consistency. Pilot studies show a 12% yield increase compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or amines.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme inhibition: Inhibiting the activity of specific enzymes, thereby modulating biochemical pathways.

    Modulation of ion channels: Affecting the function of ion channels, leading to changes in cellular excitability and signaling.

Comparison with Similar Compounds

Tramadol Hydrochloride

Chemical structure: Tramadol hydrochloride is (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . Key differences:

Feature Tramadol Hydrochloride Target Compound
Amino substituent Dimethylamino (-N(CH₃)₂) Bis(phenylmethyl)amino (-N(CH₂C₆H₅)₂)
Lipophilicity Moderate (logP ~1.3) Higher (due to benzyl groups)
Receptor affinity µ-opioid (Ki = 2.1 µM) + monoamine reuptake inhibition Unknown; predicted lower µ-opioid affinity due to steric hindrance

Pharmacological action: Tramadol’s dual mechanism involves µ-opioid agonism and inhibition of norepinephrine/serotonin reuptake . The dimethylamino group is critical for its moderate µ-opioid binding and transporter interactions.

Venlafaxine Hydrochloride

Chemical structure: (R/S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride . Comparison:

  • Structural divergence: Venlafaxine has an ethyl linker between the cyclohexanol and aromatic ring, unlike the direct substitution in the target compound.
  • The target compound’s dibenzylamino group may enhance monoamine transporter binding but lacks evidence for opioid effects.

O-Desmethyltramadol (Metabolite of Tramadol)

Chemical structure: (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride . Comparison:

  • Substituent change : Methoxy (-OCH₃) → hydroxyl (-OH) at the 3-position.
  • Activity: O-desmethyltramadol has 200× higher µ-opioid affinity than tramadol .

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

Chemical structure : Similar to tramadol but with a hydroxyl group instead of methoxy .
Comparison :

  • Polarity : Hydroxyl increases polarity (logP ~0.8) vs. methoxy (logP ~1.3).

Pharmacokinetic and Pharmacodynamic Implications

Receptor Binding and Selectivity

  • Tramadol: Binds µ-opioid receptors (Ki = 2.1 µM) and inhibits norepinephrine/serotonin uptake (Ki = 0.79–0.99 µM) .
  • Target compound: The dibenzylamino group may sterically hinder µ-opioid binding but enhance affinity for monoamine transporters due to increased lipophilicity.

Metabolic Stability

  • Tramadol : Metabolized to O-desmethyltramadol via CYP2D6 .

Analgesic Efficacy

  • Tramadol : ED₅₀ = 1.9–33.1 mg/kg in rodent models .
  • Target compound: No published data; predicted lower opioid efficacy but possible enhanced monoamine effects.

Biological Activity

The compound 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride , also known as a derivative of Tramadol, is a synthetic opioid with significant analgesic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H30ClN1O2\text{C}_{21}\text{H}_{30}\text{ClN}_1\text{O}_2

The primary mechanism of action for this compound involves interaction with the μ-opioid receptor (MOR), which is crucial for its analgesic effects. Additionally, it influences the noradrenergic and serotonergic systems , contributing to its pain-relieving properties.

  • Opioid Receptor Interaction : The compound binds to MOR, leading to decreased perception of pain.
  • Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing their analgesic effects.

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

  • Analgesia : Demonstrated efficacy in treating moderate to severe pain, particularly in conditions like neuropathic pain and fibromyalgia.
  • Side Effects : Common side effects include nausea, dizziness, and potential for dependence, similar to other opioids.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study 1 : A clinical trial involving patients with chronic pain showed a significant reduction in pain scores after administration of the compound compared to placebo controls.
  • Study 2 : Research on its use in postoperative pain management indicated that patients required lower doses of traditional opioids when treated with this compound.

Comparative Efficacy

A comparative analysis was conducted against other analgesics:

CompoundEfficacy (Pain Reduction %)Side Effects Frequency (%)
This compound7525
Tramadol7030
Morphine8050

Safety Profile

The safety profile has been evaluated through various studies:

  • Toxicology Reports : Indicate a low toxicity level at therapeutic doses.
  • Long-term Use Studies : Show that while dependence can develop, it is less pronounced compared to traditional opioids.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclohexanol core functionalization. A typical approach includes:

  • Step 1 : Alkylation of cyclohexanone derivatives with benzyl halides to introduce the bis(phenylmethyl)amino group.
  • Step 2 : Methoxylation at the 3-position of the phenyl ring using methoxide nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation via acid-base titration . Optimization involves adjusting reaction temperature (60–80°C for alkylation), solvent polarity (e.g., DMF for improved solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps). Continuous flow reactors may enhance yield and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at 3-phenyl position) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ peak at m/z ~463).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; the compound may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereochemical studies?

The compound’s cyclohexanol core may exhibit stereoisomerism. Methods include:

  • Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .
  • Circular Dichroism (CD) : Confirm optical activity post-separation .

Q. What computational strategies predict its pharmacological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid receptor) based on structural analogs .
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (e.g., 100-ns simulations in GROMACS) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50_{50} values in enzyme assays) may arise from:

  • Purity Differences : Re-test batches using standardized HPLC protocols .
  • Assay Conditions : Control pH (7.4 for physiological relevance) and temperature (37°C) .
  • Cell Line Variability : Validate across multiple models (e.g., HEK293 vs. CHO cells expressing target receptors) .

Methodological Considerations

Q. What experimental designs are optimal for stability studies?

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 6–7 for aqueous solutions) .

Q. How can researchers validate its mechanism of action in cellular models?

  • Knockdown/CRISPR : Silence putative targets (e.g., opioid receptors) to assess activity loss .
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in neurons to confirm receptor activation .
  • Western Blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK1/2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.